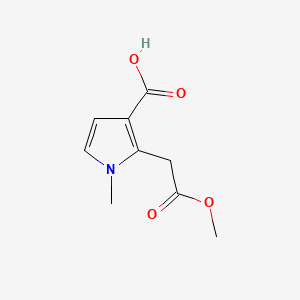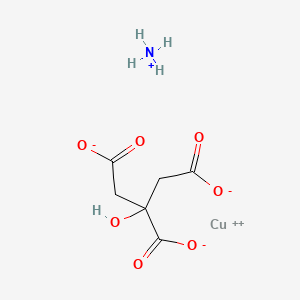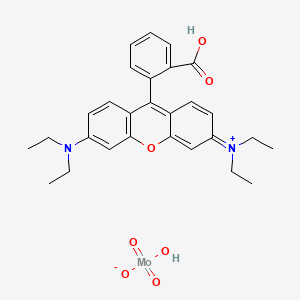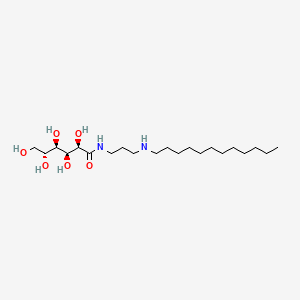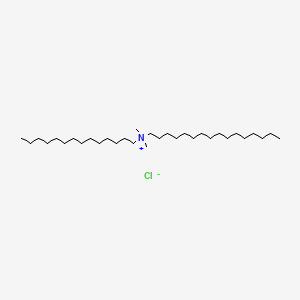
Dimethylmyristylpalmitylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylmyristylpalmitylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and consumer products, including fabric softeners, hair conditioners, and disinfectants. The compound’s structure includes a long hydrophobic alkyl chain and a positively charged nitrogen atom, which contribute to its effectiveness as a surfactant and antimicrobial agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethylmyristylpalmitylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of dimethylamine with myristyl chloride and palmityl chloride in the presence of a suitable solvent, such as ethanol or isopropanol. The reaction is typically carried out at elevated temperatures (around 60-80°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves a continuous flow process. This method ensures consistent product quality and high yield. The reactants are fed into a reactor where they undergo quaternization, and the product is subsequently purified through distillation or crystallization to remove any unreacted starting materials and byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylmyristylpalmitylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with nucleophiles such as hydroxide ions, leading to the formation of dimethylmyristylamine and palmityl alcohol.
Common Reagents and Conditions
Hydroxide ions: Used in substitution reactions to produce amines and alcohols.
Acids: Can protonate the nitrogen atom, leading to the formation of the corresponding ammonium salt.
Major Products Formed
Dimethylmyristylamine: Formed through nucleophilic substitution.
Palmityl alcohol: Another product of nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dimethylmyristylpalmitylammonium chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between aqueous and organic phases, enhancing reaction rates and yields.
Biology
In biological research, this compound is used as a cell membrane disruptor. It helps in the extraction of intracellular components by lysing cell membranes.
Medicine
The antimicrobial properties of this compound make it useful in the formulation of disinfectants and antiseptics. It is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Industry
In the industrial sector, it is used in the formulation of fabric softeners and hair conditioners. Its surfactant properties help in reducing static cling and improving the texture of fabrics and hair.
Wirkmechanismus
Dimethylmyristylpalmitylammonium chloride exerts its effects primarily through its interaction with cell membranes. The long hydrophobic alkyl chain inserts into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. The positively charged nitrogen atom interacts with negatively charged components of the cell membrane, further destabilizing it. This dual action makes it an effective antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used in disinfectants and antiseptics.
Cetyltrimethylammonium chloride: Commonly used in hair conditioners and fabric softeners.
Uniqueness
Dimethylmyristylpalmitylammonium chloride is unique due to its specific combination of alkyl chains, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
92233-42-6 |
|---|---|
Molekularformel |
C32H68ClN |
Molekulargewicht |
502.3 g/mol |
IUPAC-Name |
hexadecyl-dimethyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C32H68N.ClH/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-33(3,4)31-29-27-25-23-21-18-16-14-12-10-8-6-2;/h5-32H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YABBJIUPBTXGSY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



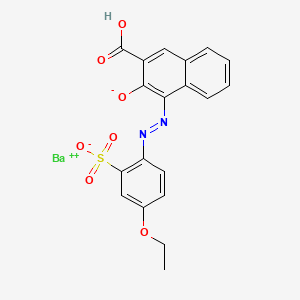

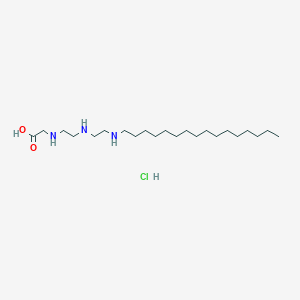

![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669341.png)
